molecular formula C11H12BrNO B13082262 3-(4-Bromo-3,5-dimethyl-phenoxy)propanenitrile

3-(4-Bromo-3,5-dimethyl-phenoxy)propanenitrile

Katalognummer: B13082262
Molekulargewicht: 254.12 g/mol
InChI-Schlüssel: LQQFHTFRFWZBRZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(4-Bromo-3,5-dimethyl-phenoxy)propanenitrile is an organic compound with the molecular formula C11H12BrNO. It is characterized by a bromine atom and two methyl groups attached to a phenoxy ring, which is further connected to a propanenitrile group. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromo-3,5-dimethyl-phenoxy)propanenitrile typically involves the reaction of 4-bromo-3,5-dimethylphenol with 3-chloropropanenitrile in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Analyse Chemischer Reaktionen

Types of Reactions

3-(4-Bromo-3,5-dimethyl-phenoxy)propanenitrile undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.

    Oxidation: The methyl groups can be oxidized to form corresponding carboxylic acids.

    Reduction: The nitrile group can be reduced to an amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or DMF.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted phenoxypropanenitriles.

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of amines.

Wissenschaftliche Forschungsanwendungen

3-(4-Bromo-3,5-dimethyl-phenoxy)propanenitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-(4-Bromo-3,5-dimethyl-phenoxy)propanenitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The bromine and nitrile groups play a crucial role in its reactivity and interactions with molecular targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile
  • 3-(4-Bromo-2,6-dimethylphenoxy)propanenitrile

Uniqueness

3-(4-Bromo-3,5-dimethyl-phenoxy)propanenitrile is unique due to the specific positioning of the bromine and methyl groups on the phenoxy ring, which influences its chemical reactivity and potential applications. The presence of the nitrile group further enhances its versatility in various chemical reactions and applications.

Eigenschaften

Molekularformel

C11H12BrNO

Molekulargewicht

254.12 g/mol

IUPAC-Name

3-(4-bromo-3,5-dimethylphenoxy)propanenitrile

InChI

InChI=1S/C11H12BrNO/c1-8-6-10(14-5-3-4-13)7-9(2)11(8)12/h6-7H,3,5H2,1-2H3

InChI-Schlüssel

LQQFHTFRFWZBRZ-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=CC(=C1Br)C)OCCC#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.